molecular formula C36H43BF4N4O3 B13927562 Cyanine3 maleimide tetrafluoroborate

Cyanine3 maleimide tetrafluoroborate

Cat. No.: B13927562
M. Wt: 666.6 g/mol
InChI Key: GLXKJGKQJDAIOD-UHFFFAOYSA-O
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Description

Cyanine3 maleimide tetrafluoroborate (Cy3-Mal) is a thiol-reactive fluorescent dye widely used in bioconjugation and molecular imaging. The compound consists of a cyanine3 fluorophore linked to a maleimide group via a tetrafluoroborate counterion. The maleimide moiety enables selective covalent bonding with thiol (-SH) groups in biomolecules (e.g., cysteine residues in proteins or thiolated DNA/RNA) through Michael addition, while the cyanine3 component provides strong fluorescence in the orange-red spectrum (~570 nm emission) .

Cy3-Mal is valued for its high molar extinction coefficient (>150,000 M⁻¹cm⁻¹) and moderate quantum yield (~0.15), making it suitable for applications requiring high sensitivity, such as fluorescence microscopy, flow cytometry, and in vivo imaging . The tetrafluoroborate counterion enhances solubility in polar organic solvents (e.g., DMSO, acetonitrile) and stabilizes the diazonium intermediate during synthesis .

Properties

Molecular Formula

C36H43BF4N4O3

Molecular Weight

666.6 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide tetrafluoroborate

InChI

InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1

InChI Key

GLXKJGKQJDAIOD-UHFFFAOYSA-O

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Cyanine3 Dye Core

  • The cyanine dye core is typically synthesized via condensation reactions involving quaternary ammonium salts of indolenine derivatives.
  • A common synthetic route includes:
    • Fischer indole synthesis from phenylhydrazine hydrochloride and ketones to form indole intermediates.
    • Quaternization of indolenine nitrogen by alkyl iodides to form indolenium salts.
    • Formylation (e.g., Vilsmeier–Haack reaction) to introduce aldehyde functionality.
    • Final condensation between indolenium salts and aldehydes to form the polymethine chain characteristic of cyanine dyes.

Maleimide Functionalization and Tetrafluoroborate Salt Formation

  • The maleimide group is introduced to the cyanine dye to provide thiol-reactive functionality.
  • This is typically achieved by coupling the cyanine dye with maleimide-containing reagents under controlled conditions.
  • The tetrafluoroborate counterion is introduced to stabilize the positively charged cyanine dye, often by ion exchange or direct synthesis using tetrafluoroborate salts.
  • The final product is isolated as a tetrafluoroborate salt, which enhances solubility and stability.

Detailed Preparation Protocols and Reaction Conditions

General Synthetic Steps

Step Description Reagents/Conditions Notes
1 Fischer indole synthesis Phenylhydrazine hydrochloride, ketone (e.g., 3-methylbutan-2-one) Provides steric hindrance for dye stability
2 Quaternization of indolenine Alkyl iodide, indole intermediate Forms indolenium salt
3 Formylation Vilsmeier–Haack reagent on cyclohexenyl derivative Introduces aldehyde for condensation
4 Condensation Indolenium salt + aldehyde Forms cyanine dye core
5 Maleimide coupling Maleimide reagent, organic solvent (e.g., DMF, DMSO) Provides thiol-reactive group
6 Counterion exchange Tetrafluoroborate salt Stabilizes dye as tetrafluoroborate salt

Stock Solution Preparation for Labeling

  • Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
  • Protect stock solutions from light and moisture; store aliquots at -20°C to avoid degradation.
  • Use freshly prepared stock solutions for conjugation reactions to maintain dye activity.

Protein Labeling Protocol (Example)

Step Procedure Conditions/Notes
1 Protein preparation Dissolve protein (e.g., antibody) in buffer pH 6.5 ± 0.5 (e.g., 100 mM MES buffer)
2 Reduction of disulfides Add 10-fold molar excess of TCEP or DTT, incubate 30 min at room temperature
3 Remove excess reductant Dialysis or gel filtration; note TCEP may not need removal
4 Dye addition Add 10-20 molar excess of this compound stock solution dropwise to protein solution under stirring
5 Incubation 2 hours at room temperature or overnight at 4°C, protected from light
6 Quench excess dye Add low molecular weight thiol (e.g., glutathione) to consume unreacted maleimide
7 Purification Desalt conjugate by dialysis or gel filtration in PBS

This protocol ensures selective and efficient labeling of thiol-containing biomolecules with minimal background.

Analytical Data and Research Findings

Spectroscopic Properties

Property Value
Molecular weight ~666.56 g/mol (this compound)
Absorption maximum (λ_max) ~555 nm
Emission maximum (λ_em) ~570 nm
Extinction coefficient ~150,000 M^-1 cm^-1
Solubility Water, DMSO, DMF
Storage -20°C, protected from light

These spectral properties make this compound suitable for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Labeling Efficiency and Stability

  • Labeling efficiency is optimal at neutral to slightly acidic pH (6.5-7.5).
  • The maleimide group reacts rapidly and selectively with thiol groups; in the absence of thiols, the maleimide remains stable.
  • Excess dye can cause self-quenching; thus, dye-to-protein ratios must be optimized for each application.
  • Environmental factors such as pH and temperature influence labeling efficiency and conjugate stability.

Comparative Analysis with Related Dyes

Compound Name Molecular Formula Absorption Max (nm) Emission Max (nm) Unique Features
This compound C33H31N3O3BF_4 (approx.) 555 570 Thiol-selective, bright orange-red fluorescence
Cyanine5 maleimide - 646 663 Near-infrared emission for deep tissue imaging
Sulfo-Cyanine3 maleimide - 555 570 Water-soluble variant for sensitive proteins
Cyanine7 NHS ester - 750 775 Long-wavelength dye for multiplexing

This comparison highlights the specificity and spectral properties that make this compound a preferred choice for certain biomolecular labeling tasks.

Chemical Reactions Analysis

Types of Reactions

Cyanine3 maleimide tetrafluoroborate primarily undergoes substitution reactions due to the presence of the maleimide group. It specifically reacts with sulfhydryl groups (thiols) in proteins and peptides .

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the labeled protein or peptide, which exhibits fluorescence at specific wavelengths (550 nm excitation and 580 nm emission) .

Scientific Research Applications

Cyanine3 maleimide tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

Cyanine3 maleimide tetrafluoroborate exerts its effects through the specific labeling of sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups, forming a stable covalent bond. This labeling allows for the visualization and tracking of the labeled molecules using fluorescence microscopy and other imaging techniques .

Comparison with Similar Compounds

Maleimide Derivatives

Compound Reactive Group Emission (nm) ε (M⁻¹cm⁻¹) Quantum Yield Key Applications
Cyanine3 maleimide tetrafluoroborate Maleimide 570 >150,000 ~0.15 Protein/DNA labeling, live imaging
7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin Maleimide 470 ~40,000 ~0.85 Short-wavelength detection, HPLC
N-(1-pyrenyl) maleimide (NPM) Maleimide 375 (ex), 395 (em) ~35,000 ~0.30 Thiol quantification, HPLC
IAE-DANS Iodoacetyl 340 (ex), 525 (em) ~5,500 ~0.50 Low-background assays

Key Differences :

  • Emission Range : Cy3-Mal operates in the orange-red spectrum, reducing autofluorescence in biological samples compared to blue-emitting coumarins or green-emitting fluorescein derivatives.
  • Brightness : Cy3-Mal’s higher extinction coefficient provides superior signal intensity over coumarins or DANS derivatives .
  • Reactivity : Maleimide groups exhibit faster thiol conjugation (~minutes) compared to iodoacetyl (hours), but maleimides are prone to hydrolysis at basic pH (>8.0) .

Cyanine Dyes with Alternative Functional Groups

Compound Reactive Group Emission (nm) Counterion Solubility
This compound Maleimide 570 Tetrafluoroborate Polar organic solvents
Cyanine5 NHS ester chloride NHS ester 670 Chloride Aqueous buffers
Cyanine7.5 azide chloride Azide 790 Chloride Organic/aqueous mix

Key Differences :

  • Functional Group : NHS esters target primary amines (-NH₂), while azides enable click chemistry. Cy3-Mal’s maleimide is ideal for thiol-specific labeling .
  • Emission Wavelength : Cy3 (570 nm) bridges the gap between visible and near-infrared dyes, balancing resolution and tissue penetration .
  • Counterion : Tetrafluoroborate improves stability in organic phases compared to chloride salts, which are more hygroscopic .

Comparison with Analogous Diazonium Salts :

  • N-(4-Diazophenyl) maleimide tetrafluoroborate (NMT) : Shares a similar synthesis route but lacks the cyanine fluorophore, limiting its use to surface functionalization (e.g., graphene/MoS₂ heterostructures) .
  • MAL-DS (4-(N-maleimido)-benzenediazonium tetrafluoroborate) : Oligomerizes readily due to the absence of steric hindrance, unlike its methyl-substituted analogue (mMAL-DS) .

Stability

Factor Cy3-Mal Coumarin Maleimide NHS Ester Cyanine Dyes
Hydrolysis (pH 7.4) Stable for ~4 hrs Stable for >24 hrs Stable indefinitely
Photostability Moderate High Low
Temperature Tolerance Up to 60°C Up to 80°C Degrades above 40°C

Key Findings :

  • Cy3-Mal’s maleimide group hydrolyzes faster than coumarin derivatives, necessitating fresh preparation for conjugation .
  • NHS esters (e.g., Cyanine5 NHS ester) offer longer shelf life but require amine-containing targets .

Application-Specific Performance

  • Aptamer Conjugation : Cy3-Mal’s rapid thiol reactivity enables efficient labeling of aptamers for serotonin detection, outperforming slower iodoacetyl probes .
  • Surface Functionalization: Unlike MAL-DS, Cy3-Mal’s design minimizes oligomerization, enabling monolayer formation on graphene for biosensing .

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